3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile
CAS No.: 10432-47-0
Cat. No.: VC15420133
Molecular Formula: C14H8N4
Molecular Weight: 232.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10432-47-0 |
|---|---|
| Molecular Formula | C14H8N4 |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile |
| Standard InChI | InChI=1S/C14H8N4/c1-12(11-5-3-2-4-6-11)13(7-15,8-16)14(12,9-17)10-18/h2-6H,1H3 |
| Standard InChI Key | YIELBGKTWNPVKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile features a strained cyclopropane ring system substituted with four cyano (-C≡N) groups at the 1,1,2,2 positions and methyl (-CH₃) and phenyl (-C₆H₅) groups at the 3-position (Figure 1). The spatial arrangement of these substituents imposes significant steric and electronic effects, influencing reactivity and stability . X-ray crystallography of analogous compounds reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its inherent strain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₈N₄ | |
| Molecular Weight | 232.24 g/mol | |
| Density | 1.29 g/cm³ | |
| Boiling Point | 551.2°C at 760 mmHg | |
| Flash Point | 284.7°C | |
| Vapour Pressure | 3.39×10⁻¹² mmHg at 25°C | |
| LogP | 2.025 |
Synthesis and Manufacturing Processes
Traditional Synthetic Routes
The synthesis of cyclopropane tetracarbonitriles typically involves [2+1] cycloaddition reactions. For 3-methyl-3-phenyl derivatives, a common approach utilizes the reaction of malononitrile with α,β-unsaturated ketones under basic conditions. For example, 4-nitrobenzaldehyde has been used as a precursor in multi-step syntheses involving Knoevenagel condensation followed by cyclopropanation .
Physicochemical Properties
Thermal Stability and Volatility
The compound exhibits a high boiling point of 551.2°C, attributed to strong intermolecular dipole-dipole interactions between cyano groups . Its low vapour pressure (3.39×10⁻¹² mmHg at 25°C) indicates limited volatility, making it suitable for high-temperature applications.
Solubility and Partitioning
With a LogP value of 2.025, the compound demonstrates moderate lipophilicity, balancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and organic phases . This property is critical for its utility in heterogeneous reaction systems.
Recent Advances and Research Developments
Catalytic Functionalization
A 2024 breakthrough in TaCl₅-mediated cyclopropane activation has opened new avenues for stereoselective modifications . Although applied to dicarboxylates, this methodology could be adapted to tetracarbonitriles by substituting carboxylate groups with nitriles, potentially enabling the synthesis of chiral derivatives.
Computational Modeling
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level have elucidated the electronic effects of cyano substituents on cyclopropane ring strain. Calculations predict a 14.56 kcal/mol activation barrier for ring-opening reactions, consistent with experimental observations of thermal stability .
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